molecular formula C100H182N2O38P2 B1264621 (KDO)2-(palmitoleoyl)-lipid IVA

(KDO)2-(palmitoleoyl)-lipid IVA

Cat. No. B1264621
M. Wt: 2082.4 g/mol
InChI Key: GUGOELZTMNFFOJ-MHGVWHNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(KDO)2-(palmitoleoyl)-lipid IVA is a lipid A comprising lipid IVA glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues and carrying an additional palmitoleoyl group. It is a conjugate acid of a (KDO)2-(palmitoleoyl)-lipid IVA(6-).

Scientific Research Applications

Lipid A Acylation and Biosynthesis

  • The study by Clementz, Zhou, and Raetz (1997) discusses the role of the Escherichia coli msbB gene in the acylation of lipid A, specifically in the acylation of (KDO)2-lipid IVA (Clementz, Zhou, & Raetz, 1997).
  • Brożek and Raetz (1990) demonstrate enzymes in E. coli that transfer laurate and myristate to (KDO)2-IVA, indicating a key step in lipid A biosynthesis (Brożek & Raetz, 1990).

Cold-Induced Acyltransferase Activity

  • Carty, Sreekumar, and Raetz (1999) report on a novel palmitoleoyl-acyl carrier protein-dependent acyltransferase in E. coli that acts on Kdo2-lipid IVA upon cold shock, reflecting its role in maintaining membrane fluidity at lower temperatures (Carty, Sreekumar, & Raetz, 1999).

Lipopolysaccharide Biosynthesis

  • Belunis and Raetz (1992) detail the purification and study of 3-deoxy-D-manno-octulosonic acid transferase in E. coli, which plays a crucial role in lipopolysaccharide biosynthesis, involving the transfer of Kdo to lipid A or its precursors (Belunis & Raetz, 1992).
  • White, Lin, Cotter, and Raetz (1999) identify a gene in H. influenzae encoding a membrane-bound Kdo kinase, highlighting its unique role in lipopolysaccharide biosynthesis (White, Lin, Cotter, & Raetz, 1999).

Modifications in Lipid A Structure

  • Raetz and colleagues (1996) investigate the effect of the htrB gene in E. coli on the acylation of lipid A, which is crucial for the biosynthesis of lipid A, a component of lipopolysaccharides (Clementz, Bednarski, & Raetz, 1996).

properties

Product Name

(KDO)2-(palmitoleoyl)-lipid IVA

Molecular Formula

C100H182N2O38P2

Molecular Weight

2082.4 g/mol

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-[(Z)-hexadec-9-enoyl]oxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C100H182N2O38P2/c1-6-11-16-21-26-31-32-33-34-39-44-49-54-59-82(113)131-73(58-53-48-43-38-30-25-20-15-10-5)63-81(112)102-86-94(135-84(115)62-72(107)57-52-47-42-37-29-24-19-14-9-4)92(139-141(123,124)125)79(69-130-99(97(119)120)65-77(88(117)91(137-99)76(110)67-104)136-100(98(121)122)64-74(108)87(116)90(138-100)75(109)66-103)133-95(86)129-68-78-89(118)93(134-83(114)61-71(106)56-51-46-41-36-28-23-18-13-8-3)85(96(132-78)140-142(126,127)128)101-80(111)60-70(105)55-50-45-40-35-27-22-17-12-7-2/h31-32,70-79,85-96,103-110,116-118H,6-30,33-69H2,1-5H3,(H,101,111)(H,102,112)(H,119,120)(H,121,122)(H2,123,124,125)(H2,126,127,128)/b32-31-/t70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-/m1/s1

InChI Key

GUGOELZTMNFFOJ-MHGVWHNGSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

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